molecular formula C13H10ClFN2O B5468562 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one

Cat. No. B5468562
M. Wt: 264.68 g/mol
InChI Key: JDTJQLADZPVDII-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one is a chemical compound with a molecular formula of C13H10ClFN2O. It is commonly referred to as Clomazone and is used as a herbicide to control weeds in various crops. The compound has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The herbicidal properties of Clomazone are due to its inhibition of the biosynthesis of carotenoids in plants. Specifically, Clomazone inhibits the enzyme phytoene desaturase, which is required for the synthesis of carotenoids. Without carotenoids, plants are unable to protect themselves from oxidative damage and ultimately die.
Biochemical and Physiological Effects
Clomazone has been shown to have low toxicity in mammals and is rapidly metabolized and excreted from the body. However, studies have shown that exposure to Clomazone can cause oxidative stress and damage to various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

Clomazone is a useful tool for studying the biosynthesis of carotenoids in plants and its herbicidal properties. However, its use in laboratory experiments is limited by its toxicity and potential for oxidative stress.

Future Directions

Further research is needed to fully understand the biochemical and physiological effects of Clomazone on mammals and its potential for use in the treatment of cancer. Additionally, new synthesis methods for Clomazone may be developed to improve its efficiency and reduce its environmental impact.

Synthesis Methods

Clomazone can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 4-fluorobenzaldehyde, followed by condensation with ethyl acetoacetate. The resulting product is then subjected to various purification steps to obtain pure Clomazone.

Scientific Research Applications

Clomazone has been extensively studied for its herbicidal properties and its effects on various crops. It has been found to be effective in controlling weeds in crops such as soybeans, cotton, and peanuts. Additionally, Clomazone has been studied for its potential use in the treatment of certain diseases, including cancer.

properties

IUPAC Name

(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c1-17-8-11(14)13(16-17)12(18)7-4-9-2-5-10(15)6-3-9/h2-8H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTJQLADZPVDII-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)C=CC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.